S-DNTT-10, or S-Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene, is a prominent organic semiconductor material utilized in organic electronics, particularly in organic field-effect transistors (OFETs). This compound is notable for its excellent charge transport properties, air stability, and durability, making it suitable for various electronic applications. Its molecular formula is , with a molecular weight of 621.00 g/mol. S-DNTT-10 has garnered attention due to its potential in enhancing the performance of organic electronic devices.
S-DNTT-10 belongs to the class of compounds known as thienoacenes, which are characterized by sulfur-containing aromatic systems. This specific compound can be classified under organic semiconductors due to its ability to conduct electricity through the movement of charge carriers. The synthesis and characterization of S-DNTT-10 have been documented in various scientific studies that emphasize its application in organic electronics and its structural properties .
The synthesis of S-DNTT-10 can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and time to ensure high purity and yield. For instance, achieving a purity level greater than 99.5% is crucial for effective semiconductor performance .
S-DNTT-10 features a complex molecular structure characterized by multiple fused aromatic rings containing sulfur atoms. The arrangement of these rings contributes significantly to its electronic properties.
The crystal structure of S-DNTT-10 has been studied using X-ray diffraction techniques, revealing a herringbone packing motif that facilitates efficient charge transport . The transfer integrals measured for this compound indicate strong intermolecular interactions conducive to high mobility.
S-DNTT-10 can undergo several chemical reactions typical for organic semiconductors, including:
The reactivity of S-DNTT-10 is influenced by its molecular structure, where the presence of sulfur atoms plays a critical role in stabilizing radical intermediates formed during chemical transformations .
In OFET applications, S-DNTT-10 operates by facilitating the movement of holes (positive charge carriers) through its crystalline structure. The mechanism involves the following steps:
Experimental results indicate that devices utilizing S-DNTT-10 exhibit hole mobilities exceeding 12 cm²/V·s under optimal conditions .
Relevant analyses have shown that S-DNTT-10 maintains its performance characteristics even after prolonged exposure to ambient conditions .
S-DNTT-10 is primarily utilized in:
Research continues to explore further applications in organic photovoltaics and sensors, leveraging its unique electronic properties .
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